
2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- is a complex organic compound that features a cyclopentenone core with various substituents, including dichloro, dimethoxy, propenyl, and triazolylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Cyclopentenone Core: This can be achieved through cyclization reactions involving dienes or enones.
Introduction of Substituents: Chlorination, methoxylation, and propenylation can be carried out using appropriate reagents and catalysts.
Attachment of the Triazolylmethyl Group: This step may involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group or the cyclopentenone core.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentenone ring.
Substitution: The dichloro and dimethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biological Activity: The compound could exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
Materials Science: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one Derivatives: Compounds with similar cyclopentenone cores but different substituents.
Triazole-Containing Compounds: Molecules featuring the 1H-1,2,4-triazole moiety.
Chlorinated and Methoxylated Compounds: Other compounds with dichloro and dimethoxy groups.
Uniqueness
The uniqueness of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
CAS No. |
144970-11-6 |
|---|---|
Molecular Formula |
C13H16Cl2N4O3 |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
2,5-dichloro-4,4-dimethoxy-5-prop-2-enyl-3-(1H-1,2,4-triazol-5-ylmethylamino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H16Cl2N4O3/c1-4-5-12(15)11(20)9(14)10(13(12,21-2)22-3)16-6-8-17-7-18-19-8/h4,7,16H,1,5-6H2,2-3H3,(H,17,18,19) |
InChI Key |
SYZFTSINTYJWBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=C(C(=O)C1(CC=C)Cl)Cl)NCC2=NC=NN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


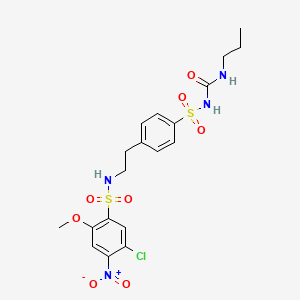

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


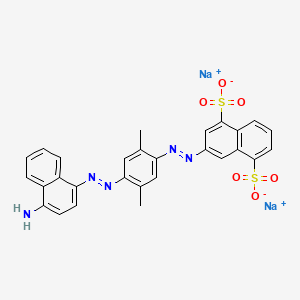
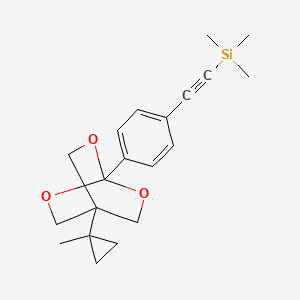
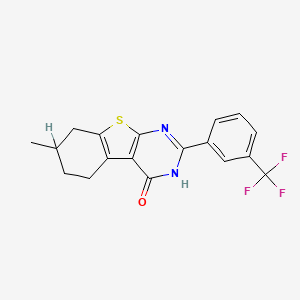

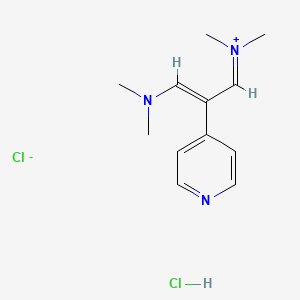
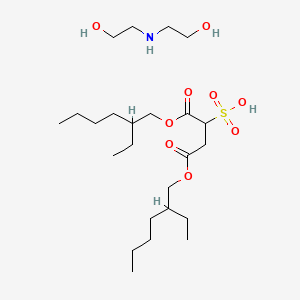
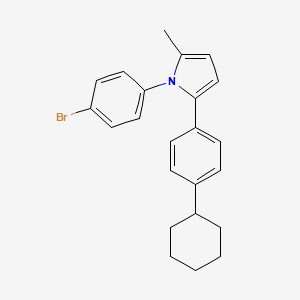
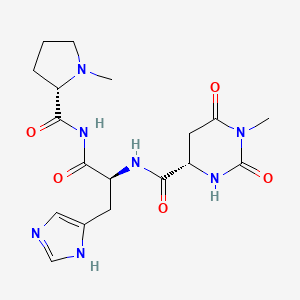
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
